molecular formula C11H11Br2N3O B1435162 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-26-2

3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1435162
CAS No.: 1416713-26-2
M. Wt: 361.03 g/mol
InChI Key: AVFDODBGKIGNTG-UHFFFAOYSA-N
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Description

3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a halogenated pyrazolo-pyridine derivative characterized by bromine substitutions at positions 3 and 7 of the heterocyclic core and a tetrahydropyran (THP) protecting group at the 1-position.

  • Molecular Formula: Inferred as C₁₁H₁₁Br₂N₃O (based on related compounds in , and 8).
  • Molecular Weight: Estimated at 362.04 g/mol (calculated from ’s 3-Bromo-7-chloro analog with Br replacing Cl).
  • Key Features:
    • Bromine substituents enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for further derivatization .
    • The THP group improves solubility and stability during synthetic processes .

Properties

IUPAC Name

3,7-dibromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3O/c12-10-7-4-5-14-11(13)9(7)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFDODBGKIGNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CN=C3Br)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155710
Record name 1H-Pyrazolo[3,4-c]pyridine, 3,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-26-2
Record name 1H-Pyrazolo[3,4-c]pyridine, 3,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416713-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-c]pyridine, 3,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves the bromination of a pyrazolo[3,4-c]pyridine precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazolo[3,4-c]pyridine derivatives exhibit notable anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications to the pyrazolo[3,4-c]pyridine scaffold can enhance its cytotoxic effects against specific tumors, making it a promising candidate for further development as an anticancer agent .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Certain derivatives within the pyrazolo family have demonstrated the ability to inhibit key inflammatory pathways and reduce the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects
Emerging studies suggest that pyrazolo[3,4-c]pyridine derivatives may offer neuroprotective benefits. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress could make it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .

Synthetic Chemistry Applications

Building Block for Complex Molecules
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials with tailored properties .

Synthesis of Novel Derivatives
The compound's versatility makes it a valuable starting material for synthesizing novel derivatives with enhanced biological activities. Researchers have explored various synthetic routes to modify the pyrazolo framework, leading to compounds with improved potency and selectivity against specific biological targets .

Case Studies and Research Findings

StudyFindings
Khaled et al. (2023) Developed novel pyrrolo[2,3-b]pyridine derivatives with significant anticancer activity through structural modifications of pyrazolo compounds .
Abd El-Salam et al. (2023) Investigated anti-inflammatory properties of pyrazolo derivatives, showing lower ulcerogenic activity compared to traditional anti-inflammatory drugs .
MDPI Research (2022) Highlighted the neuroprotective potential of pyrazolo derivatives, suggesting applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The bromine atoms and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazolo[3,4-c]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-1-(THP)-1H-pyrazolo[3,4-c]pyridine Br at C5 C₁₁H₁₂BrN₃O 282.14 Intermediate for kinase inhibitors; lower steric hindrance due to single Br
3-Bromo-7-chloro-1-(THP)-1H-pyrazolo[3,4-c]pyridine Br at C3, Cl at C7 C₁₁H₁₁BrClN₃O 316.58 Dual halogenation allows orthogonal reactivity; discontinued due to stability concerns
5-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-c]pyridine Br at C5, I at C3 C₁₁H₁₁BrIN₃O 408.04 Iodine enables radiolabeling; used in targeted drug discovery
3-Bromo-7-methoxy-1-(THP)-1H-pyrazolo[3,4-c]pyridine Br at C3, OMe at C7 C₁₂H₁₄BrN₃O₂ ~328.17 Methoxy enhances solubility; potential for CNS-targeted therapies
Target: 3,7-Dibromo-1-(THP)-1H-pyrazolo[3,4-c]pyridine Br at C3 and C7 C₁₁H₁₁Br₂N₃O 362.04 High electrophilicity for dual functionalization; unexplored biological activity N/A

Structural and Functional Differences

  • Di-halogenated compounds (e.g., 3-Bromo-7-chloro in ) enable sequential functionalization but may face stability issues during storage or reactions . The target’s 3,7-dibromo configuration balances reactivity and stability, as bromine is less labile than chlorine or iodine .
  • Biological Activity: Pyrazolo[3,4-c]pyridines with amino or methoxy groups (e.g., ’s 3-aminopyrazolopyridinones) exhibit kinase inhibition (e.g., MELK, RSK2) . Halogenated analogs like the target compound are understudied but may show enhanced binding to hydrophobic enzyme pockets due to bromine’s size and lipophilicity .
  • Synthetic Utility: highlights that 5-halo-pyrazolo[3,4-c]pyridines are versatile intermediates for diversification . The target’s dual bromine substitution could enable parallel derivatization at C3 and C7, a feature absent in mono-halogenated analogs .

Challenges and Opportunities

  • Stability : The 3-Bromo-7-chloro analog () was discontinued, suggesting di-halogenated compounds may require optimized storage conditions .
  • Biological Screening: No data exists for the target compound’s antiproliferative or antimicrobial activity, though structurally related compounds in show promise in these areas .

Biological Activity

3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse sources to provide a comprehensive overview.

The molecular formula of this compound is C11H11Br2N3OC_{11}H_{11}Br_2N_3O with a molecular weight of approximately 361.03 g/mol. The compound features a pyrazolo[3,4-c]pyridine core, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include bromination and cyclization processes that yield the desired heterocyclic structure.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to pyrazolo[3,4-c]pyridine derivatives. For instance, research focused on similar compounds has shown varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). However, specific studies on this compound have not yet been published in detail regarding its efficacy against these lines .

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have been documented extensively. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways . While direct evidence for the antimicrobial activity of this compound is limited, its structural analogs suggest potential efficacy.

Case Studies

A study exploring the biological activity of substituted pyrazolo compounds indicated that modifications in the bromine substitution pattern could influence bioactivity significantly. For example:

CompoundStructureActivity
3-Bromo-PyrazoleStructureModerate anticancer activity
5-Bromo-PyrazoleStructureHigh antibacterial activity

These findings imply that the introduction of bromine at different positions may enhance or diminish biological effects.

Research Findings

Research has shown that pyrazolo compounds exhibit a range of biological activities including:

  • Anticancer : Some derivatives inhibit cancer cell proliferation through various mechanisms including apoptosis induction.
  • Antimicrobial : Certain compounds display broad-spectrum activity against bacteria and fungi.

However, specific studies on this compound are necessary to elucidate its unique biological profile.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine to improve yield and purity?

  • Methodological Answer : Multi-step synthetic routes, such as those involving selective O-methylation or pyrazole formation under controlled conditions (e.g., acidic deprotection), are critical for optimizing yield. For example, highlights the use of dimethyl sulfate and cesium carbonate in dimethylformamide for selective methylation, achieving intermediates with high purity . Key steps include maintaining inert atmospheres (argon/nitrogen) to prevent side reactions and monitoring reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to confirm hydrogen/carbon environments and substitution patterns) and HRMS (for molecular weight validation) is essential. and demonstrate how NMR chemical shifts (e.g., δ 8.2–8.5 ppm for aromatic protons) and HRMS data (e.g., [M+H]⁺ matching calculated values within 2 ppm) resolve structural ambiguities in pyrazolo[3,4-c]pyridine derivatives . IR spectroscopy further identifies functional groups (e.g., C-Br stretches at ~550 cm⁻¹).

Q. What storage and handling precautions are necessary to maintain compound stability?

  • Methodological Answer : Store under inert gas (argon) in airtight, light-protected containers at –20°C to prevent degradation via bromine loss or THP ring hydrolysis. and emphasize avoiding moisture, heat (>50°C), and oxygen exposure, with P402+P404 storage guidelines (dry, sealed containers) . Use gloveboxes for moisture-sensitive steps.

Advanced Research Questions

Q. How can regioselective functionalization at the C-3 and C-7 positions of the pyrazolo[3,4-c]pyridine core be achieved?

  • Methodological Answer : demonstrates that C-3 borylation followed by Suzuki-Miyaura coupling enables selective aryl/heteroaryl group installation . For C-7 modifications, TMPMgCl·LiCl-mediated metalation and iodine trapping (e.g., to synthesize compound 41) are effective. Computational modeling (DFT) predicts reactive sites, while steric/electronic effects from the THP group influence selectivity.

Q. What mechanisms underlie the biological activity of pyrazolo[3,4-c]pyridine derivatives, and how can structure-activity relationships (SAR) be explored?

  • Methodological Answer : Antiproliferative activity (e.g., against cancer cells) often correlates with bromine’s electron-withdrawing effects and THP’s lipophilicity, enhancing membrane permeability. and describe in vitro cytotoxicity assays (e.g., MTT/propidium iodide staining) and SAR studies using substituent variations (e.g., replacing Br with CN or MeO groups) . Molecular docking with target proteins (e.g., kinases) identifies binding motifs.

Q. How should researchers resolve contradictions in spectral data during synthetic intermediates’ characterization?

  • Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected methyl shifts) may arise from tautomerism or residual solvents. notes that acid-catalyzed deprotection can lead to ipso-methylation instead of N-demethylation, requiring heteronuclear NMR (HSQC/HMBC) or X-ray crystallography to confirm regioisomers . Isotopic labeling (e.g., ¹⁵N) clarifies nitrogen connectivity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

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